

Application Notes and Protocols for LDC000067 in Gene Transcription Regulation Studies

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Compound of Interest		
Compound Name:	LDC000067	
Cat. No.:	B1674669	Get Quote

Audience: Researchers, scientists, and drug development professionals.

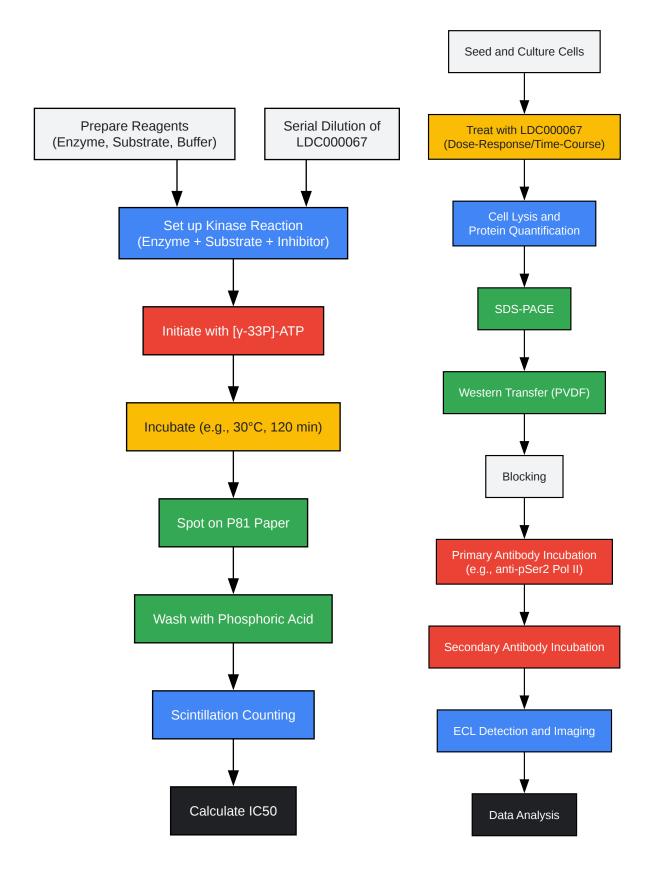
Introduction

LDC00067 is a potent and highly specific small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[2][4] The P-TEFb complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), facilitating the transition from transcription initiation to productive elongation.[2][4][5] Due to its high selectivity, **LDC000067** serves as an invaluable chemical probe to investigate the molecular mechanisms of CDK9-mediated gene expression control and is a promising lead compound for the development of therapeutics targeting transcription, particularly in oncology.[1][4]

Mechanism of Action

LDC000067 functions as an ATP-competitive inhibitor of CDK9.[4] By binding to the ATP pocket of CDK9, it prevents the phosphorylation of key substrates, most notably Serine 2 (Ser2) within the heptapeptide repeats of the Pol II CTD.[4] This inhibition of Ser2 phosphorylation leads to an accumulation of paused Pol II at promoter-proximal regions, thereby preventing productive transcript elongation.[4][6] Consequently, the expression of genes with short-lived mRNAs, including critical regulators of cell proliferation and apoptosis like MYC and MCL1, is selectively reduced.[2][4] This targeted suppression of transcription ultimately leads to the induction of the tumor suppressor p53 and apoptosis in cancer cells.[2][4]





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